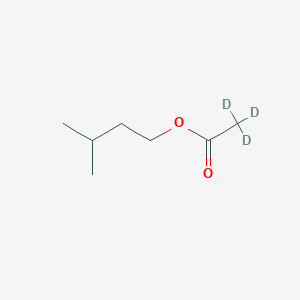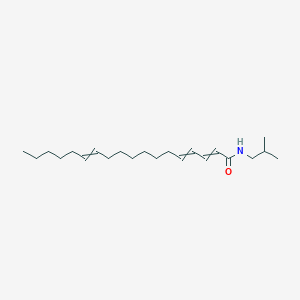
N-(2-Methylpropyl)octadeca-2,4,12-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)octadeca-2,4,12-trienamide: is a fatty amide compound with the molecular formula C₂₂H₃₉NO . It is known for its unique structure, which includes multiple double bonds and a long carbon chain. This compound is found in certain natural sources, such as the fruits of Piper longum and Piper nigrum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)octadeca-2,4,12-trienamide typically involves the reaction of octadeca-2,4,12-trienoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents and catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylpropyl)octadeca-2,4,12-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Alkylated or acylated amides.
Scientific Research Applications
N-(2-Methylpropyl)octadeca-2,4,12-trienamide has various applications in scientific research, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including hepatoprotective properties.
Industry: Utilized in the synthesis of specialized materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)octadeca-2,4,12-trienamide involves its interaction with specific molecular targets and pathways. For example, its hepatoprotective effects may be mediated through the modulation of oxidative stress and inflammation pathways. The compound may interact with enzymes and receptors involved in these processes, leading to its observed biological effects .
Comparison with Similar Compounds
N-(2-Methylpropyl)octadeca-2,4-dienamide: Similar structure but with fewer double bonds.
N-Isobutyloctadeca-2,4,12-trienamide: Similar structure with slight variations in the alkyl chain
Uniqueness: N-(2-Methylpropyl)octadeca-2,4,12-trienamide is unique due to its specific arrangement of double bonds and the presence of the 2-methylpropyl group. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
151391-69-4 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
N-(2-methylpropyl)octadeca-2,4,12-trienamide |
InChI |
InChI=1S/C22H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h8-9,16-19,21H,4-7,10-15,20H2,1-3H3,(H,23,24) |
InChI Key |
PCWWIOUZYOPZHT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCC/C=C/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCCCC=CCCCCCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


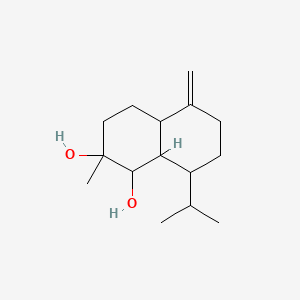



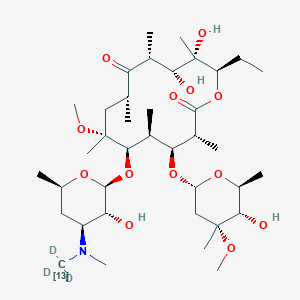
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
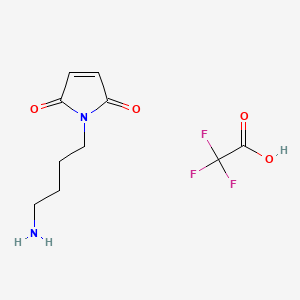
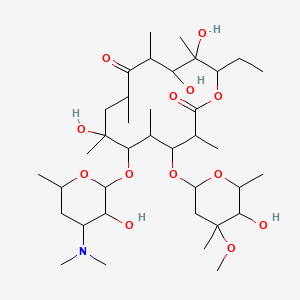
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
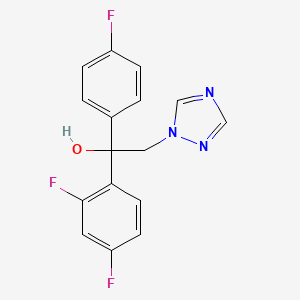
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)

